Product packaging for LysoTracker Blue DND-22(Cat. No.:)

LysoTracker Blue DND-22

Cat. No.: B1264344
M. Wt: 524.4 g/mol
InChI Key: XREPHSYKOHUZPZ-UHFFFAOYSA-N
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Description

Significance of Lysosomes in Cellular Physiology and Pathology

Lysosomes are membrane-bound organelles that were once considered mere waste disposal systems of the cell. nih.gov However, extensive research has revealed their multifaceted roles in maintaining cellular homeostasis. nih.gov These organelles are now recognized as crucial hubs for a variety of cellular processes, from the breakdown of macromolecules to intricate signaling pathways. nih.govannualreviews.org

The primary and most well-known function of lysosomes is the degradation of a wide range of biological polymers, including proteins, nucleic acids, carbohydrates, and lipids. wikipedia.orgnih.gov This breakdown is carried out by a host of some 50-60 different acid hydrolases, which are enzymes that function optimally in the acidic environment of the lysosome, with a pH of approximately 4.5-5.0. wikipedia.orgbritannica.com Material destined for degradation is delivered to lysosomes through several pathways, including endocytosis (uptake from outside the cell), phagocytosis (engulfing of large particles like bacteria), and autophagy (digestion of the cell's own components). nih.govnih.gov The resulting breakdown products, such as amino acids and monosaccharides, are then transported back into the cytoplasm to be recycled and reused by the cell. wikipedia.orgbritannica.com

Beyond their degradative functions, lysosomes have emerged as sophisticated signaling platforms that are central to cellular metabolism. nih.govnih.gov They play a critical role in nutrient sensing, particularly of amino acids, through the mTORC1 signaling pathway, which is a master regulator of cell growth and metabolism. annualreviews.orgmdpi.com The localization of mTORC1 to the lysosomal surface allows the cell to coordinate its growth and catabolic processes in response to nutrient availability. nih.gov Lysosomes are also involved in cholesterol homeostasis, plasma membrane repair, and even immune responses. wikipedia.orgous-research.no

Given their central role in cellular function, it is not surprising that lysosomal dysfunction is implicated in a wide array of human diseases.

Lysosomal Storage Diseases (LSDs): This group of over 70 rare inherited metabolic disorders results from defects in specific lysosomal enzymes or related proteins. clevelandclinic.orgwikipedia.orgrarediseases.org This leads to the accumulation of undigested or partially digested materials within the lysosomes, causing cellular damage and a broad spectrum of clinical symptoms affecting various organs, including the brain, liver, spleen, and bones. nih.govwikipedia.orgchildrensnational.org Examples of LSDs include Gaucher disease, Tay-Sachs disease, and Niemann-Pick disease. nih.govchildrensnational.org

Neurodegenerative Diseases: There is growing evidence linking lysosomal dysfunction to common neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. annualreviews.orgnih.gov In these conditions, the accumulation of misfolded protein aggregates is a key pathological feature. phenovista.com A healthy lysosomal system is crucial for clearing these aggregates through autophagy. phenovista.com Impaired lysosomal function can lead to the buildup of these toxic proteins, contributing to neuronal cell death and disease progression. phenovista.comacnr.co.uk

Cancer: Lysosomes play a complex role in cancer. They are involved in processes that can both promote and suppress tumor growth. researchgate.net For instance, they are implicated in tumor cell invasion and metastasis, as well as in the resistance of cancer cells to certain therapies. researchgate.net

Inflammatory Diseases: Lysosomal dysfunction can also contribute to inflammatory conditions. acnr.co.uk For example, in rheumatoid arthritis, there is evidence of a link between inflammation and the dysregulation of autophagic processes involving lysosomes. nih.gov In some LSDs, the accumulation of substrates within immune cells can trigger the release of inflammatory molecules. nih.gov

Overview of Fluorescent Probes for Acidic Organelles

The study of lysosomes and other acidic organelles has been greatly advanced by the development of fluorescent probes that can selectively label these compartments in living cells. mdpi.com

The development of probes for acidic organelles has evolved significantly over time. Early methods relied on less specific markers. However, the need for tools to study the dynamic processes of lysosomes in live cells spurred the creation of more specific and photostable fluorescent probes. mdpi.com The design of these probes often leverages the unique acidic environment of the lysosome. nih.gov

Acidotropic fluorescent dyes are a class of probes that accumulate in acidic compartments. researchgate.net Their mechanism of action typically involves a weak base that is freely permeable to cell membranes at neutral pH. thermofisher.com Once inside the acidic environment of the lysosome, the weak base becomes protonated, trapping the fluorescent probe within the organelle. mdpi.comthermofisher.com

These dyes can be broadly categorized based on their chemical structure and spectral properties. Some common classes include:

Coumarins: These are blue-emitting dyes.

Fluoresceins: This class includes dyes like FITC, which are widely used in various biological applications. axispharm.com

Rhodamines: These dyes, such as TMRM, are often used to study mitochondria but can also be adapted for other organelles.

BODIPY derivatives: A versatile class of dyes with a wide range of spectral properties.

Cyanines: This group includes dyes that emit in the red and far-red regions of the spectrum.

The LysoTracker probes, including LysoTracker Blue DND-22, fall under the category of acidotropic dyes. thermofisher.com They are prized for their high selectivity for acidic organelles and their effectiveness at low concentrations. bioluminor.com The availability of LysoTracker probes in various colors (green, red, deep-red, and blue) allows for multicolor imaging experiments, enabling researchers to study the interactions of lysosomes with other organelles simultaneously. thermofisher.comaatbio.com

Table 1: Commonly Used LysoTracker Variants

LysoTracker Variant Excitation (nm) Emission (nm)
LysoTracker Green DND-26 504 511
LysoTracker Red DND-99 577 590
LysoTracker Deep Red 647 668
This compound 373 422
LysoTracker Yellow 488 500

This table is based on data from AAT Bioquest. aatbio.com

Position of this compound in Current Lysosomal Research Tools

This compound is a fluorescent acidotropic probe integral to the study of lysosomes in living cells. pubcompare.ai It belongs to the LysoTracker family of dyes, which are designed to selectively accumulate in acidic organelles. bioluminor.comglpbio.com This characteristic makes it a valuable tool for researchers investigating lysosomal dynamics, including their morphology, trafficking, and role in cellular processes such as autophagy. pubcompare.aifishersci.be

The fundamental mechanism of LysoTracker probes, including Blue DND-22, involves a fluorophore linked to a weak base. bioluminor.comglpbio.com This structure allows the probe to be freely permeable to cell membranes in its neutral, unprotonated state. glpbio.comfishersci.be Upon entering an acidic compartment like the lysosome, the weakly basic moiety becomes protonated. fishersci.be This protonation traps the probe within the organelle, leading to a localized accumulation and distinct fluorescent staining. fishersci.be This process is highly selective for acidic organelles and allows for one-step staining in live cells without the need for antibodies. fishersci.be

This compound is distinguished by its blue fluorescence, with excitation and emission maxima of approximately 373 nm and 422 nm, respectively. glpbio.commedchemexpress.com This allows it to be used with common ultraviolet (UV) excitation sources and filter sets, such as those for DAPI. fishersci.beaatbio.com Its availability in the blue part of the spectrum makes it particularly useful for multicolor imaging experiments, where researchers aim to visualize lysosomes simultaneously with other organelles or proteins labeled with different colored fluorescent probes. bioluminor.comrheniumbio.co.il

In the landscape of lysosomal research tools, this compound is valued for its high specificity and the bright, high-contrast images it produces. pubcompare.ai It provides an exceptional signal-to-noise ratio, allowing for precise visualization of acidic compartments. pubcompare.ai However, a key consideration is that the fluorescence of LysoTracker probes is largely independent of the specific pH of the organelle. scribd.com This means that while it effectively labels acidic compartments, it is not suitable for quantitative measurements of lysosomal pH. aatbio.com For applications requiring precise pH determination, ratiometric dyes like those in the LysoSensor™ family are recommended. aatbio.comamerigoscientific.com LysoSensor™ probes exhibit a pH-dependent shift in their fluorescence intensity or emission wavelength, enabling a more accurate assessment of the lysosomal pH environment. scribd.comamerigoscientific.com

Despite this limitation, this compound remains a widely used and effective tool for the qualitative visualization and tracking of lysosomes. pubcompare.aibioluminor.com Its utility is demonstrated in various research areas, including cellular biology, neuroscience, and cancer research, where it is used to study processes like cellular acidification and lysosomal dynamics. pubcompare.ai

Interactive Data Table: Comparison of Common Lysosomal Probes

Probe NameExcitation (nm)Emission (nm)pKaKey Feature
This compound 373422N/ABlue fluorescence, high specificity for acidic organelles. thermofisher.comthermofisher.com
LysoTracker Green DND-26504511N/AGreen fluorescence, compatible with standard FITC filter sets. thermofisher.comthermofisher.com
LysoTracker Red DND-99577590N/ARed fluorescence, commonly used for visualizing lysosomal morphology. thermofisher.comthermofisher.com
LysoTracker Deep Red647668N/AFar-red fluorescence, reduces autofluorescence. aatbio.comthermofisher.com
LysoSensor™ Blue DND-167373425~5.1Fluorescence increases in acidic environments. thermofisher.comthermofisher.com
LysoSensor™ Green DND-189443505~5.2Fluorescence increases in acidic environments. thermofisher.comthermofisher.com
LysoSensor™ Yellow/Blue DND-160329, 384440, 540~4.2Ratiometric pH indicator with dual-emission spectra. amerigoscientific.comthermofisher.com

Interactive Data Table: Research Findings with this compound

Research AreaFindingCell TypeCo-localization Marker
Nanoparticle TraffickingDemonstrated site-specific delivery of dual-fluorescent pH-nanosensors (DPNs) into lysosomes. researchgate.netHeLaDPNs (FITC and Rhodamine)
Oxidative StressUsed to observe the localization of oxidized low-density lipoprotein (oxLDL) within lysosomes. medchemexpress.comU937oxLDL
Lysosomal DynamicsVisualized lysosomal distribution in multicolor imaging experiments alongside mitochondria and microtubules. rheniumbio.co.ilU2OSMitoTracker™ Green FM, Tubulin Tracker™ Deep Red
Methodological StudiesInvestigated potential interference of phenol (B47542) red in cell culture medium with LysoTracker probe fluorescence. biorxiv.orgJ774A.1 macrophagesNot Applicable

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38Cl4N4 B1264344 LysoTracker Blue DND-22

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H38Cl4N4

Molecular Weight

524.4 g/mol

IUPAC Name

N-[[10-[[2-(dimethylamino)ethylamino]methyl]anthracen-9-yl]methyl]-N',N'-dimethylethane-1,2-diamine;tetrahydrochloride

InChI

InChI=1S/C24H34N4.4ClH/c1-27(2)15-13-25-17-23-19-9-5-7-11-21(19)24(18-26-14-16-28(3)4)22-12-8-6-10-20(22)23;;;;/h5-12,25-26H,13-18H2,1-4H3;4*1H

InChI Key

XREPHSYKOHUZPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CNCCN(C)C.Cl.Cl.Cl.Cl

Origin of Product

United States

Mechanistic Principles of Lysotracker Blue Dnd 22 Accumulation

Chemical Basis of Acidotropic Localization

The primary mechanism driving the accumulation of LysoTracker Blue DND-22 in specific organelles is its acidotropic nature, meaning it is drawn to acidic environments. This process is rooted in the chemical properties of the dye and its interaction with the pH gradient across cellular membranes.

Protonation of Weakly Basic Amine Moiety

This compound possesses a weakly basic amine group. bioluminor.comlumiprobe.com At the neutral pH of the cytoplasm (approximately 7.2), this amine group is only partially protonated. bioluminor.com This state allows the molecule to remain largely uncharged and hydrophobic, facilitating its free diffusion across the plasma membrane and other intracellular membranes. fishersci.be

However, upon encountering an acidic environment, such as the interior of a lysosome where the pH is typically between 4.5 and 5.0, the weakly basic amine group readily accepts a proton (H+). aatbio.com This protonation event converts the dye into a charged, more hydrophilic species. lumiprobe.comaatbio.com The pKa of the amine group—the pH at which it is 50% protonated—is a critical factor in this process, and for LysoTracker dyes, it is generally aligned with the acidic pH of lysosomes. aatbio.com

Intracellular Trapping Mechanism within Acidic Compartments

The protonation of this compound within acidic organelles is the key to its entrapment. The addition of a positive charge makes the molecule significantly less membrane-permeable. fishersci.belumiprobe.com This charged form of the dye cannot easily diffuse back across the lysosomal membrane into the more neutral environment of the cytoplasm. fishersci.be

This "protonation trapping" mechanism ensures that this compound accumulates to high concentrations specifically within acidic compartments. aatbio.com While the exact retention mechanism is not fully established, it is believed to be primarily driven by this protonation-dependent trapping. bioluminor.comglpbio.com It is important to note that subsequent treatment of stained cells with weakly basic compounds does not typically reverse the staining, suggesting a stable retention. bioluminor.comglpbio.com

Interactions with Lysosomal Environment

The accumulation and visualization of this compound are intrinsically linked to the physiological conditions within the lysosome. The maintenance of a low internal pH and the resulting appearance of the stained organelles are active cellular processes.

pH-Dependent Equilibrium and Punctate Staining Emergence

The selective accumulation of this compound leads to the characteristic punctate (dot-like) staining pattern observed in fluorescence microscopy. aatbio.com This pattern emerges as the dye concentrates in individual, spherical lysosomes and other acidic vesicles within the cell. bioluminor.com The establishment of this staining can be rapid, with the dye uptake occurring within seconds of application. bioluminor.comglpbio.com However, for optimal visualization, incubation times of 30 minutes to 2 hours are often recommended. bioluminor.com It is worth noting that prolonged incubation can potentially have an alkalizing effect on the lysosomes, increasing their internal pH. bioluminor.comglpbio.com

The fluorescence of this compound itself is largely independent of pH, unlike some other lysosomal probes (LysoSensor dyes) whose fluorescence intensity changes with pH. thermofisher.com The key to its utility is the pH-dependent accumulation, not a pH-dependent change in its fluorescent properties. thermofisher.com

Role of ATP-Dependent Proton Pumps in Lysosomal Acidification and Dye Retention

The acidic interior of lysosomes is not a passive state but is actively maintained by the cell. lumiprobe.com This low pH environment, which is crucial for the function of lysosomal digestive enzymes, is established and regulated by ATP-dependent proton pumps (V-type ATPases) located in the lysosomal membrane. lumiprobe.comnih.gov These pumps actively transport protons from the cytoplasm into the lysosome, consuming ATP in the process. lumiprobe.com

The continuous activity of these proton pumps is therefore essential for the retention of this compound. lumiprobe.com By maintaining the steep proton gradient between the cytoplasm and the lysosome, the pumps ensure that the dye remains protonated and trapped within the organelle. lumiprobe.com Any disruption to the function of these ATP-dependent proton pumps would lead to an increase in lysosomal pH, compromising the acidotropic accumulation of the dye and resulting in a loss of the characteristic punctate staining.

Table 1: Properties of this compound

Property Value
Excitation Maximum ~373 nm medchemexpress.com
Emission Maximum ~422 nm medchemexpress.com
Appearance Blue Fluorescent Dye medchemexpress.com

Table 2: Compound Names Mentioned

Compound Name
This compound

Methodological Applications in Live Cell Imaging and Beyond

Visualization of Lysosomal Morphology and Distribution

The primary application of LysoTracker Blue DND-22 is the visualization of lysosomes, allowing researchers to study their form, structure, and arrangement within the cellular landscape.

This compound is particularly suitable for high-contrast imaging in live-cell systems. aatbio.com Its mechanism of accumulating in acidic compartments ensures that the fluorescent signal is concentrated at the target organelles, standing out against the non-fluorescent background of the cytoplasm. fishersci.befishersci.com This property allows for clear demarcation of lysosomal boundaries and provides a qualitative view of the lysosomal population within a cell. aatbio.com The probe is effective at nanomolar concentrations and provides a simple, one-step staining method for tracking these acidic organelles without the need for antibodies. fishersci.befishersci.no While designed for live-cell imaging, it offers partial fluorescence retention after fixation with paraformaldehyde, though this can disrupt lysosomal pH and decrease signal intensity. aatbio.com

The utility of this compound has been demonstrated across a wide array of cell types and experimental contexts, highlighting its versatility as a research tool. It has been used to stain lysosomes in human cell lines like the histiocytic lymphoma cell line U937 and the cervical cancer cell line HeLa. rsc.orgmedchemexpress.comwiley.com It has also been applied in studies using mouse macrophages (J774A.1, RAW264.7), rat pancreatic acinar cells (AR42J), and rat pheochromocytoma cells (PC12D). medchemexpress.combiorxiv.org

In U937 cells, for instance, the dye was used to visualize lysosomal localization following the treatment of cells with oxidized low-density lipoprotein (oxLDL). medchemexpress.com In HeLa cells, it has been frequently used in colocalization experiments to study the spatial relationship between lysosomes and other organelles like lipid droplets. rsc.orgwiley.com Research on PC-12 cells has employed this compound in studies investigating the restoration of lysosomal acidity to protect against mitochondrial toxicity. medchemexpress.com

Table 1: Summary of Cell Types and Experimental Applications of this compound

Cell Type Scientific Name/Origin Experimental Application Citation(s)
U937 Human histiocytic lymphoma Observing lysosomal localization after oxLDL treatment. medchemexpress.com
HeLa Human cervical cancer Colocalization studies with lipid droplet and mitochondrial probes to study organelle interactions. rsc.orgwiley.commdpi.com
RAW264.7 Mouse macrophage Not specified in detail, but used as a model.
AR42J Rat pancreatic acinar cells Not specified in detail, but used as a model.
PC12D Rat pheochromocytoma Investigating the restoration of lysosomal acidity in the context of mitochondrial toxicity. medchemexpress.com
4T1 Mouse breast cancer Colocalization experiment to confirm the lysosomal targeting of a newly synthesized probe for hydroxyl radicals. rsc.org
C2C12 Mouse myoblast Studying the localization of mTORC1 in relation to lysosomes under nutrient starvation. nih.gov
J774A.1 Mouse macrophage Investigating potential interference of phenol (B47542) red in culture media with LysoTracker probe fluorescence. biorxiv.org

| U87 | Human glioblastoma | Colocalization experiments with mitochondrial probes to study organelle interactions. | mdpi.com |

Colocalization Studies with this compound

This compound serves as a valuable tool in colocalization studies to ascertain the lysosomal localization of other fluorescent probes and molecules. Its distinct blue fluorescence (excitation/emission maxima ~373/422 nm) allows for simultaneous use with probes emitting in green, red, or far-red wavelengths. aatbio.commedchemexpress.comthermofisher.com

Validation of Other Lysosome-Targeting Probes and Molecules

A primary application of this compound is to validate that newly synthesized fluorescent probes or molecules under investigation are indeed localized within lysosomes. nih.govrsc.org When a novel probe is designed to target lysosomes, researchers co-stain cells with both the new probe and this compound. nih.govrsc.orgmdpi.com The spatial overlap of the fluorescence signals from both probes provides strong evidence for the new probe's lysosomal targeting capability. nih.govrsc.org

For instance, in the development of a lysosome-targeted fluorescent probe for hydroxyl radicals, HCy-Lyso, its colocalization with this compound in 4T1 cells was a key validation step. nih.govrsc.org The high degree of overlap between the red fluorescence of HCy-Lyso and the blue fluorescence of this compound confirmed the successful targeting of HCy-Lyso to the lysosomes. nih.govrsc.org Similarly, when developing a probe for ATP targeting lysosomes, colocalization with this compound was used to confirm its subcellular destination in HeLa cells. mdpi.com This validation is crucial for the accurate interpretation of experimental results that rely on the specific localization of the new probe.

Quantitative Colocalization Analysis Methods (e.g., Pearson's Correlation Coefficient, Manders' Coefficients)

Visual overlap in merged fluorescence images is often substantiated with quantitative colocalization analysis. researchgate.netresearchgate.net Two widely used statistical methods are the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficients (MOC) or split Manders' coefficients (M1 and M2). nih.govimagej.netumich.edu

Pearson's Correlation Coefficient (PCC): This coefficient measures the linear relationship between the pixel intensities of the two fluorescent channels. imagej.netnih.gov A PCC value ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. imagej.net In the context of colocalization, a high positive PCC value suggests that the intensities of the two probes vary in a correlated manner, which is indicative of their presence in the same structures. researchgate.netresearchgate.net For example, a PCC of 0.73 was calculated for the colocalization of the HCy-Lyso probe with this compound, signifying strong positive correlation. nih.govrsc.org

Manders' Coefficients (M1 and M2): These coefficients provide information about the fraction of one probe's signal that overlaps with the other. nih.govumich.edu M1 represents the fraction of the first probe (e.g., a new red fluorescent probe) that colocalizes with the second probe (e.g., this compound), while M2 represents the fraction of the second probe that colocalizes with the first. These coefficients are particularly useful for understanding the proportion of a molecule of interest that is present within the lysosomal compartment. nih.govumich.edu

These quantitative methods provide a more objective and rigorous assessment of colocalization than visual inspection alone. nih.govimagej.net

Interactive Data Table: Colocalization Studies with this compound

Cell LineCo-stained ProbePurpose of StudyQuantitative MethodResultReference
U87NE[D1]-PEG / NE[D2]-PEGInvestigating nanoemulsion internalizationPearson's Correlation CoefficientIndicated colocalization of nanoemulsions with lysosomes. researchgate.net
HeLaProbe 40 (ATP probe)Validating lysosomal targeting of an ATP probeNot specifiedConfirmed lysosomal localization of Probe 40. mdpi.com
4T1HCy-Lyso (hydroxyl radical probe)Validating lysosomal targeting of a new probePearson's Correlation CoefficientPCC of 0.73, confirming lysosomal localization. nih.govrsc.org
U87, HeLaBP (red fluorescent pH probe)Simultaneous imaging of mitochondria and lysosomesPearson's Correlation CoefficientPCC of 0.9069 (U87) and 0.8487 (HeLa) for lysosomes. mdpi.com

Multi-color Imaging Strategies Utilizing this compound

The blue emission of this compound makes it an ideal component for multi-color live-cell imaging experiments. aatbio.comnih.govthermofisher.com It can be combined with green, red, and far-red fluorescent probes to simultaneously visualize lysosomes alongside other organelles or cellular processes. For example, researchers have used this compound in conjunction with MitoTracker Green FM to simultaneously image lysosomes and mitochondria. mdpi.com This allows for the study of dynamic interactions and spatial relationships between these organelles. Such multi-color strategies are essential for understanding the complex interplay of different cellular components in real-time. nih.gov

Role in Autophagy Research

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes. fishersci.bethermofisher.com this compound is a valuable tool for studying this process. fishersci.beresearchgate.net

Visualization of Autophagosome-Lysosome Fusion Events

The process of autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material. This autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases. thermofisher.commdpi.com By using this compound in combination with a fluorescently tagged autophagosome marker (like GFP-LC3), researchers can visualize the fusion of these two organelles. The appearance of colocalized blue and green signals signifies the formation of an autolysosome, a key step in the autophagic pathway. thermofisher.com

Studying Lysosomal Degradation in Autophagy

This compound is a valuable tool for investigating the final degradative step of autophagy, a fundamental cellular process for recycling damaged organelles and long-lived proteins. fishersci.nofishersci.bethermofisher.comthermofisher.com This process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the encapsulated cargo is broken down by acidic hydrolases. fishersci.nothermofisher.com this compound, being an acidotropic probe, specifically accumulates in these acidic compartments, allowing for the visualization and tracking of lysosomes and autolysosomes in living cells. fishersci.noglpbio.combioluminor.com

The acidic environment of lysosomes is crucial for the activation of digestive enzymes that degrade various biomolecules, including carbohydrates, lipids, nucleic acids, and proteins. fishersci.nofishersci.be Autophagy plays a critical role in cellular differentiation, survival under nutrient-deprived conditions, and normal growth control. fishersci.nofishersci.be When misfolded proteins or damaged organelles are targeted for degradation, they are engulfed by autophagosomes, which then traffic to and fuse with lysosomes. fishersci.nofishersci.be

In research, this compound can be used in conjunction with other fluorescent probes to monitor the intricate steps of autophagy. For instance, in studies involving HeLa cells, this compound has been used alongside GFP-DFCP1, a marker for omegasomes (autophagosome precursors), and VMP1-DsRed, a protein involved in autophagosome formation. researchgate.net This co-localization analysis helps to elucidate the spatial and temporal relationship between early autophagic structures and the final degradative compartments. researchgate.net By observing the convergence of these markers, researchers can gain insights into the efficiency of the autophagic flux, from initiation to lysosomal degradation. researchgate.net

Specialized Research Applications

This compound has proven to be a versatile fluorescent probe with applications extending across various specialized fields of biomedical research. Its ability to specifically label acidic organelles, primarily lysosomes, in living cells makes it an indispensable tool for investigating cellular processes and pathologies. glpbio.commedchemexpress.com

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, lysosomal dysfunction is a well-established pathological feature. aatbio.comnih.gov this compound is utilized to study these alterations in cellular models of neurodegeneration. medchemexpress.commedchemexpress.com For example, in models of Parkinson's disease, the probe can be used to assess changes in lysosomal morphology and function. springermedizin.de Research has shown that lysosomal abnormalities are a key factor in the progression of neurodegenerative disorders. aatbio.comnih.gov

One study demonstrated the utility of this compound in a PC-12 cell model, a common in vitro system for neuronal studies. The research focused on the protective effects of biodegradable PLGA nanoparticles against mitochondrial toxicity, where lysosomal acidity was a key parameter assessed by the probe. medchemexpress.com The fluorescence intensity of this compound can provide insights into lysosomal expansion and potential impairments in the autophagic flux, which are characteristic of many neurodegenerative conditions. aatbio.com

This compound is also employed in cancer research, including studies on leukemia. medchemexpress.commedchemexpress.commedchemexpress.com Altered lysosomal activity is a hallmark of many cancers and can contribute to mechanisms of drug resistance and metabolic adaptation. aatbio.com

In chronic myeloid leukemia research, for instance, this compound has been used to track the internalization of siRNA complexes delivered by cell-penetrating peptides into K-562 leukemia cells. biorxiv.org The co-localization of the fluorescently labeled siRNA with the blue fluorescence of the LysoTracker probe indicated that the complexes were taken up via endocytosis and localized within acidic endocytic compartments. biorxiv.org Furthermore, in other cancer cell models, the probe has been used to investigate the intracellular trafficking and accumulation of chemotherapeutic drugs, such as doxorubicin, within lysosomes. nih.gov

A significant application of this compound is in monitoring the intracellular trafficking and final destination of a variety of externally introduced substances. This is crucial for understanding the cellular processing of nanoparticles, lipoproteins, and immune-stimulatory molecules.

Nanoparticles: In studies involving HeLa cells, this compound has been used to demonstrate that fluorescently labeled nanoparticles, such as those made from difluoroboron dibenzoylmethane-poly(lactic acid), accumulate in acidic perinuclear compartments, indicating lysosomal localization. nih.gov Similarly, the probe has been used to confirm the lysosomal internalization of heterometallic colloids in M-HeLa cells through colocalization analysis. mdpi.comresearchgate.net

Oxidized LDL: The uptake and trafficking of oxidized low-density lipoprotein (oxLDL) by macrophages is a key process in the development of atherosclerosis. This compound has been instrumental in showing that both the lipid and protein components of oxLDL are trafficked to and localized within the lysosomal compartment of human monocytic U937 cells. nih.govplos.org In contrast, when oxLDL is part of an immune complex, its lipid and apolipoprotein components can be trafficked differently. nih.gov

CpG-C: In the field of immunology and vaccine development, understanding how adjuvants like CpG oligonucleotides are processed by antigen-presenting cells is vital. While direct evidence for CpG-C tracking with this compound is not explicitly detailed, related research on the co-delivery of tumor antigens and dual Toll-like receptor ligands (including CpG) using microparticles has employed LysoTracker probes to investigate lysosomal localization within dendritic cells. nih.gov

This compound can be used in conjunction with other specialized fluorescent probes designed to detect specific molecules within lysosomes. This co-staining approach allows researchers to investigate the lysosomal environment and the presence of particular analytes in this organelle.

For example, research has been conducted to develop fluorescent probes that target and report on the presence of non-protein thiols or reactive oxygen species like hydroxyl radicals within the lysosomal compartment. nih.govmdpi.com In such studies, this compound serves as a reliable marker to confirm that the signal from the analyte-specific probe is indeed originating from the lysosomes. This has been demonstrated in studies where mesoporous silica (B1680970) nanoparticles functionalized with a ratiometric fluorescent probe were used to detect hypochlorous acid in lysosomes, with this compound used for co-localization. nih.gov

However, it is important to note that in cells stained with LysoTracker dyes, the fluorescence originating from the lysosomes may only represent a small fraction of the total cellular fluorescence. This can make the precise quantification of the number of lysosomes by flow cytometry challenging. bioluminor.comthermofisher.com Despite this limitation, flow cytometry with this compound can still provide valuable data on population-level changes in lysosomal acidification and content in response to various stimuli or in different disease states.

Data Tables

Table 1: Research Applications of this compound

Research Area Cell Type/Model Application Key Findings
Neurodegenerative Diseases PC-12 cells Investigating lysosomal acidity in a model of mitochondrial toxicity. PLGA nanoparticles were shown to restore lysosomal acidity. medchemexpress.com
Studying lysosomal dysfunction in Parkinson's disease models. Lysosomal alterations are a key feature of the disease. springermedizin.de
Cancer Research K-562 (Chronic Myeloid Leukemia) Tracking the uptake of siRNA complexes. siRNA complexes were internalized via endocytosis and localized in acidic compartments. biorxiv.org
Various cancer cell lines Investigating intracellular drug trafficking. Doxorubicin was found to accumulate in lysosomes. nih.gov
Nanoparticle Tracking HeLa cells Determining the intracellular localization of nanoparticles. Nanoparticles were observed to accumulate in lysosomes. nih.gov
M-HeLa cells Confirming lysosomal uptake of heterometallic colloids. Colloids were internalized and trafficked to lysosomes. mdpi.comresearchgate.net

| Lipoprotein Trafficking | U937 (Human Monocytic) | Studying the uptake and fate of oxidized LDL. | Both lipid and protein moieties of oxLDL localized to lysosomes. nih.govplos.org |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Doxorubicin
PLGA (Poly(lactic-co-glycolic acid))
siRNA (Small interfering RNA)
Oxidized LDL (Low-Density Lipoprotein)
CpG-C
Non-protein thiols
Hydroxyl radicals
GFP-DFCP1
VMP1-DsRed
Difluoroboron dibenzoylmethane-poly(lactic acid)

Critical Considerations and Limitations in Lysotracker Blue Dnd 22 Application

Specificity and Potential for Non-Lysosomal Staining

LysoTracker Blue DND-22 is a fluorescent acidotropic probe, meaning it accumulates in cellular compartments with low internal pH. aatbio.comfishersci.no It is a weak base linked to a fluorophore that can freely cross cell membranes in its neutral state. fishersci.nofishersci.be Upon entering an acidic organelle, the probe becomes protonated and trapped, leading to a localized fluorescent signal. aatbio.comfishersci.no

While frequently used as a lysosomal marker, this compound is not exclusively specific to lysosomes. aatbio.com Its accumulation is driven by the low pH of the organelle, a characteristic shared by other cellular compartments. aatbio.com Consequently, the probe also stains other acidic organelles, most notably late endosomes, which have a mildly acidic environment (pH ~5.0-6.0). aatbio.comfishersci.no It can also label autolysosomes and other acidic vesicles within the cell. aatbio.com This lack of absolute specificity means that relying solely on this compound to identify lysosomes can be misleading. aatbio.com The resulting punctate staining pattern, while indicative of acidic compartments, requires further validation to confirm lysosomal identity. aatbio.com

To overcome the specificity limitations of this compound, co-labeling with established lysosome-specific markers is a crucial strategy. aatbio.com Lysosome-associated membrane proteins (LAMP1) and (LAMP2) are abundant proteins on the lysosomal membrane and are considered definitive markers for these organelles. aatbio.comnih.govnih.gov

By simultaneously labeling cells with this compound and a fluorescently tagged antibody or fusion protein targeting LAMP1 or LAMP2, researchers can distinguish true lysosomes from other acidic organelles. aatbio.comglpbio.com The degree of colocalization between the LysoTracker signal and the LAMP protein signal can be quantified using image analysis techniques, such as calculating Pearson's or Manders' correlation coefficients, to provide a more accurate assignment of the organelle's identity. aatbio.commdpi.com This approach is essential for the reliable interpretation of experiments investigating lysosomal dynamics, function, and morphology. aatbio.comglpbio.com

Impact on Lysosomal pH Homeostasis

The accumulation of LysoTracker probes within lysosomes can, under certain conditions, alter the very environment they are intended to measure. This is a critical consideration for studies investigating pH-dependent lysosomal processes.

Prolonged incubation with LysoTracker probes, including this compound, can lead to an "alkalizing effect" on lysosomes, causing an increase in their internal pH. glpbio.comscribd.comthermofisher.com This phenomenon is attributed to the accumulation of the weakly basic probe within the acidic lumen of the lysosome. glpbio.comscribd.com While kinetic studies show that the uptake of some LysoTracker probes can occur within seconds, extended incubation times beyond what is necessary for optimal staining can disrupt the natural pH gradient of the lysosome. thermofisher.comthermofisher.com Some sources suggest that for certain applications, incubation should be limited to 1-5 minutes to minimize this alkalizing effect. glpbio.comthermofisher.com However, optimal incubation times can vary depending on the specific LysoTracker variant and cell line, with some protocols for LysoTracker Blue suggesting a window of 30 minutes to 1.5 hours for peak signal intensity. aatbio.com

The maintenance of an acidic luminal pH is crucial for the proper functioning of lysosomes. researchgate.netbiorxiv.org This acidic environment is essential for the activity of over 60 different hydrolytic enzymes that are responsible for the degradation of macromolecules. researchgate.net Any disruption of this pH homeostasis, such as the alkalizing effect caused by prolonged exposure to this compound, can have significant implications for pH-dependent lysosomal functions. scribd.com These functions include enzymatic degradation, autophagy, and nutrient signaling. researchgate.netbiorxiv.org Therefore, when studying these processes, it is imperative to use the lowest effective concentration of the probe and the shortest possible incubation time to minimize any artificial alteration of lysosomal pH.

Quantitative Analysis Challenges

While this compound is a powerful tool for the qualitative visualization of acidic organelles, its use for precise quantitative analysis presents several challenges. The fluorescence intensity of LysoTracker probes is not directly calibrated to provide an exact measurement of lysosomal pH. aatbio.com

Furthermore, the potential for photobleaching with prolonged imaging and the previously mentioned alkalizing effect can also complicate quantitative analysis. researchgate.net Researchers have also reported issues such as nuclear staining at higher concentrations, which can interfere with accurate quantification of the lysosomal signal. researchgate.net Therefore, while this compound is excellent for identifying and tracking acidic organelles, its limitations must be carefully considered when designing and interpreting experiments that require precise quantitative data on lysosomal pH.

Fluorescence Intensity as a Qualitative Indicator vs. Quantitative pH Measurement

The fluorescence of this compound is largely independent of pH within the acidic range of lysosomes. thermofisher.com Its accumulation is driven by the low pH of these organelles, which protonates the dye and traps it inside. thermofisher.comfishersci.no This means that while the dye's presence indicates an acidic compartment, the intensity of its fluorescence does not directly correlate with a specific pH value. aatbio.com Therefore, this compound serves as a qualitative marker for identifying acidic organelles rather than a quantitative tool for measuring their precise pH. thermofisher.comaatbio.com For accurate pH measurements, ratiometric dyes like LysoSensor Yellow/Blue are recommended as their fluorescent properties change predictably with pH. thermofisher.comnih.gov

Photophysical Properties and Imaging Artifacts

The photophysical characteristics of this compound and its interaction with the imaging environment can lead to artifacts that may affect experimental outcomes.

Photobleaching, the light-induced degradation of a fluorophore, is a critical consideration in time-lapse imaging experiments. While LysoTracker probes are generally suitable for long-term imaging, prolonged or high-intensity light exposure can lead to a decrease in fluorescence signal over time. nih.gov To mitigate photobleaching, it is advisable to use the lowest possible laser power and exposure times that still provide an adequate signal. biologists.comresearchgate.net Optimizing imaging conditions, such as reducing the frequency of image acquisition, can also help preserve the fluorescent signal during extended time-lapse studies. biologists.com

This compound has an excitation maximum of approximately 373 nm and an emission maximum of around 422 nm. medchemexpress.comthermofisher.com When used in multicolor imaging experiments, its spectral properties must be considered to avoid overlap with other fluorophores. thermofisher.com Significant spectral overlap can lead to bleed-through, where the emission of one fluorophore is detected in the channel of another, complicating data analysis. biorxiv.org

A common source of interference is phenol (B47542) red, a pH indicator present in many cell culture media. biorxiv.orgbiorxiv.org Phenol red exhibits broad fluorescence emission, which can overlap with the spectrum of this compound, leading to increased background fluorescence and potentially quenching the desired signal. biorxiv.orgresearchgate.net To avoid this, it is recommended to use phenol red-free media or to replace the medium with a phenol red-free buffer, such as Hank's Balanced Salt Solution (HBSS), before imaging. researchgate.netresearchgate.net

Compatibility with Cell Fixation Procedures

This compound is primarily designed for use in live cells. fishersci.be While some protocols suggest that the dye can be fixed with paraformaldehyde (PFA), the process of fixation can compromise the integrity of the lysosomal membrane and alter the pH gradient necessary for dye retention. aatbio.comnih.gov This can lead to a significant decrease in fluorescence intensity and potential diffusion of the dye out of the lysosomes. aatbio.com Therefore, this compound is generally considered non-fixable, and imaging is best performed on live cells. fishersci.be For experiments requiring fixation, alternative methods, such as immunofluorescence targeting lysosomal membrane proteins like LAMP1, are more reliable for preserving the localization of these organelles. nih.govthermofisher.com

Advanced Methodologies and Future Directions

Integration with Super-Resolution Microscopy Techniques for Lysosomal Studies

The application of LysoTracker Blue DND-22 in super-resolution microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) or Stochastic Optical Reconstruction Microscopy (STORM), faces significant challenges. The principal requirements for fluorescent probes in these methods are exceptional brightness and high photostability to withstand the intense laser illumination required to overcome the diffraction limit of light. nih.govresearchgate.net

While variants like LysoTracker Red and LysoTracker Deep Red have been successfully used in SRM for their more favorable photophysical properties, blue-emitting fluorophores like this compound are generally less suited. researchgate.netthermofisher.comthermofisher.com They often exhibit lower photostability and can contribute to higher phototoxicity, limiting their utility for the long acquisition times typical of super-resolution imaging. Research into novel probes for SRM of lysosomes has often focused on developing highly photostable dyes in the yellow to red spectrum. nih.govresearchgate.net For instance, studies have successfully utilized STED microscopy to resolve lysosomal structures down to a spatial resolution of 30-70 nm using specialized probes and carbon dots. nih.govacs.org Therefore, while this compound is a robust tool for conventional fluorescence microscopy, its integration into super-resolution workflows is limited, with longer-wavelength LysoTracker variants being the preferred choice for these advanced imaging applications. thermofisher.com

Combination with Genetically Encoded Lysosomal Markers

This compound is well-suited for multicolor imaging experiments, where it can be combined with genetically encoded markers to provide a more nuanced understanding of lysosomal state and function. bioluminor.com A powerful combination involves its use with pH-sensitive fluorescent protein fusions, such as LAMP1-GFP (Lysosomal-associated membrane protein 1 tagged with Green Fluorescent Protein). nih.gov

The fluorescence of GFP is known to be quenched in the highly acidic environment (pH ~4.5) of a healthy, functional lysosome. nih.gov In this context, a cell expressing LAMP1-GFP and stained with this compound would exhibit distinct signals:

Functional Lysosomes: These organelles will show a strong blue signal from the accumulated this compound, while the LAMP1-GFP signal will be quenched and thus very dim or absent.

Dysfunctional/De-acidified Lysosomes: If a lysosome loses its acidic internal pH, the GFP fluorescence will no longer be quenched, resulting in a bright green signal. Concurrently, the this compound will not accumulate in these neutralized compartments, leading to a weak or absent blue signal.

This complementary approach allows researchers to distinguish between the total population of LAMP1-positive organelles and the subset that is actively maintaining an acidic lumen. The distinct spectral properties of this compound (Ex/Em ~373/422 nm) and GFP (Ex/Em ~488/509 nm) make them an ideal pair for simultaneous visualization with minimal spectral overlap.

Development of Novel Lysosome-Targeting Probes Validated with this compound

This compound serves as a critical validation tool in the development of new chemical probes designed to target lysosomes. Due to its high selectivity and widespread acceptance as a reliable marker for acidic organelles, it is frequently used as a benchmark against which the performance of novel compounds is measured. glpbio.com

A standard validation methodology involves co-staining live cells with both the new experimental probe and this compound. The degree of lysosomal targeting of the new probe is then determined by quantifying its colocalization with the signal from this compound using confocal microscopy. In one such study, researchers developing novel heterometallic colloids used this compound to confirm the lysosomal localization of their nanoparticles. researchgate.net By calculating the Pearson's correlation coefficient (PCC), a statistical measure of the linear correlation between the two fluorescence signals, they could quantitatively demonstrate that their new compound was accumulating in the same compartments as this compound. A high PCC value in such experiments provides strong evidence that the novel probe is indeed a lysosome-targeting agent. researchgate.net This validation step is crucial for characterizing the specificity and utility of new tools for lysosomal research.

Optimization and Standardization of Staining Protocols Across Diverse Cellular Systems

The effective use of this compound requires careful optimization of staining protocols, as ideal conditions can vary significantly depending on the cell type and experimental goals. Key parameters that require adjustment include probe concentration and incubation time. bioluminor.com

Standard protocols often recommend a working concentration in the range of 50-100 nM with an incubation period of 30 minutes to 2 hours. bioluminor.comaatbio.com However, kinetic studies have shown that the dye can be taken up by cells within seconds. glpbio.com Consequently, shorter incubation times of 1-5 minutes are sometimes recommended to minimize the potential "alkalizing effect," where prolonged exposure to the probe can itself raise the lysosomal pH. glpbio.comthermofisher.com

Furthermore, different cell types may require vastly different concentrations for optimal signal. For example, in a study on Niemann-Pick Type C (NPC) patient fibroblasts, a concentration as high as 3.2 µM for this compound was necessary to clearly visualize the enlarged lysosomes characteristic of the disease. nih.gov Standardization across different experimental systems is also complicated by external factors. The pH indicator phenol (B47542) red, commonly found in cell culture media, has been shown to interfere with the fluorescence of blue and red LysoTracker probes, necessitating the use of phenol red-free medium for quantitative imaging studies. biorxiv.org

Cell Type / ConditionRecommended ConcentrationRecommended Incubation TimeReference
General Live Cells50-75 nM30 min - 2 hours bioluminor.comthermofisher.com
General Live Cells (to avoid alkalization)50-75 nM1 - 5 minutes glpbio.com
NPC Fibroblasts3.2 µMNot Specified nih.gov
J774A.1 Macrophages75 nM1 hour biorxiv.org

Potential for High-Throughput Screening in Lysosomal Research

LysoTracker probes have been adapted for use in high-throughput screening (HTS) assays, particularly for identifying compounds that can correct defects associated with lysosomal storage diseases (LSDs). nih.gov These assays typically utilize a 96-well plate format and a plate reader to rapidly quantify lysosomal changes across many samples. For example, in cells from patients with LSDs like Niemann-Pick disease, lysosomes are often enlarged, leading to a significant increase in the total LysoTracker fluorescence signal compared to healthy control cells. nih.gov This difference provides a robust window for screening compound libraries that might reduce lysosomal size and restore normal function.

However, when evaluating the suitability of different LysoTracker variants for HTS, research has shown that this compound may not be the optimal choice. In a comparative study, the fluorescence signals from LysoTracker Blue and LysoTracker Yellow dyes were found to be relatively weak in an HTS assay for NPC disease. nih.gov In contrast, LysoTracker Green DND-26 and LysoTracker Red DND-99 produced much stronger signals at significantly lower concentrations, making them more sensitive and better suited for the demands of high-throughput applications. nih.gov While this compound can be used, its weaker signal intensity suggests that the red and green variants offer superior performance for large-scale screening in lysosomal research. nih.gov

Q & A

Basic Research Questions

Q. How do I optimize LysoTracker Blue DND-22 staining protocols for live-cell imaging of lysosomal dynamics?

  • Methodological Answer :

  • Concentration : Start with a working concentration of 50–75 nM, as higher concentrations may induce lysosomal alkalinization or non-specific staining . Titrate between 25–100 nM while monitoring fluorescence intensity and cell viability.
  • Incubation Time : Limit incubation to 1–5 minutes for live-cell imaging to avoid pH alterations in lysosomes. Prolonged exposure (>30 minutes) can artificially increase lysosomal pH, altering downstream results .
  • Controls : Include cells treated with lysosomal inhibitors (e.g., chloroquine) to validate specificity. Use DAPI for nuclear counterstaining and ensure proper filter sets (Ex/Em: 373/422 nm) .

Q. What are the critical considerations for validating lysosomal specificity in live-cell experiments?

  • Methodological Answer :

  • Co-staining : Pair LysoTracker Blue with organelle-specific markers (e.g., MitoTracker Green for mitochondria) to confirm lysosomal localization. Avoid spectral overlap by selecting probes with distinct emission spectra (e.g., LysoTracker Red for multi-color imaging) .
  • pH Sensitivity : Validate lysosomal acidity using pH-sensitive probes (e.g., Lysosensor Yellow/Blue DND-160) in parallel experiments. A pH shift >0.5 units indicates potential probe-induced alkalinization .
  • Fixation Compatibility : LysoTracker Blue is not fixable. For fixed cells, use immunofluorescence with anti-LAMP1 antibodies instead .

Advanced Research Questions

Q. How can I resolve contradictory data on lysosomal pH changes in autophagy studies using LysoTracker Blue?

  • Methodological Answer :

  • Time-Dependent Artifacts : Shorten imaging intervals to ≤10 minutes to minimize dye-induced pH shifts. For autophagy models (e.g., nutrient deprivation), combine LysoTracker Blue with LC3-II immunoblotting to correlate lysosomal pH with autophagic flux .
  • Quantitative Analysis : Use ratiometric imaging with pH-calibrated standards. Normalize LysoTracker fluorescence intensity to lysosomal volume (measured via LAMP1 staining) to distinguish pH changes from organelle enlargement .

Q. What advanced strategies enable dynamic tracking of lysosomal-ER interactions using LysoTracker Blue?

  • Methodological Answer :

  • Multi-Organelle Imaging : Co-stain with ER-Tracker Blue-White DPX (Ex/Em: 374/430 nm) and LysoTracker Blue. Use spectral unmixing software to resolve overlapping signals .
  • Live-Cell Time-Lapse : Perform imaging at 37°C with CO₂ control. Limit laser exposure to prevent phototoxicity. For ER-lysosome contact sites, use structured illumination microscopy (SIM) to achieve sub-diffraction resolution .

Q. How do I design experiments to study lysosomal trafficking of nanoparticles or pathogens using LysoTracker Blue?

  • Methodological Answer :

  • Co-Localization Workflow :

Incubate cells with nanoparticles/pathogens conjugated to Cy3/Cy2.

Stain with LysoTracker Blue (50 nM, 5 minutes) and image using confocal Z-stacks.

Calculate Pearson’s correlation coefficient (PCC) between LysoTracker and particle signals. A PCC >0.5 indicates lysosomal localization .

  • Kinetic Analysis : Use pulse-chase experiments with timed LysoTracker staining (e.g., 0, 15, 30 minutes post-particle uptake) to quantify lysosomal trafficking rates .

Technical Troubleshooting

Q. Why does LysoTracker Blue fluorescence diminish rapidly in time-lapse imaging?

  • Methodological Answer :

  • Photobleaching : Reduce laser power or use a lower sampling rate. Add antioxidant media (e.g., phenol red-free RPMI with 5% FBS) to mitigate ROS-induced quenching .
  • Dye Leakage : For long-term imaging (>1 hour), use a perfusion system to replenish LysoTracker. Alternatively, employ BacMam-based lysosomal probes for stable expression .

Q. How do I address non-specific staining in primary immune cells (e.g., macrophages)?

  • Methodological Answer :

  • Wash Optimization : Perform three PBS washes post-staining and pre-warm media to 37°C to reduce dye aggregation.
  • Blocking : Pre-treat cells with 1% BSA for 30 minutes to block non-specific uptake. Validate with flow cytometry: LysoTracker-positive cells should align with lysosomal marker (CD68) expression .

Data Interpretation

Q. How can I differentiate lysosomal stress from genuine lysosomal enlargement in LysoTracker-based assays?

  • Methodological Answer :

  • Morphometric Analysis : Use high-content imaging to quantify lysosomal number, size, and fluorescence intensity. Enlarged lysosomes (>2 µm diameter) with retained acidity suggest stress; reduced acidity indicates dysfunction .
  • Functional Assays : Combine with Lysosensor Yellow/Blue (pKa 4.2) to measure pH. Acidic lysosomes (pH 4.5–5.0) will show yellow→blue shifts, while neutralized lysosomes remain blue .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.